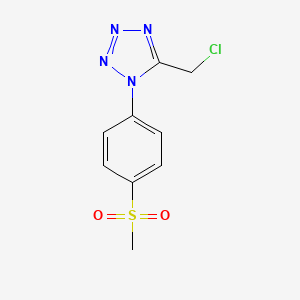

5-(chloromethyl)-1-(4-methanesulfonylphenyl)-1H-1,2,3,4-tetrazole

Descripción

Propiedades

IUPAC Name |

5-(chloromethyl)-1-(4-methylsulfonylphenyl)tetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN4O2S/c1-17(15,16)8-4-2-7(3-5-8)14-9(6-10)11-12-13-14/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHBNOEHNPPKVED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)N2C(=NN=N2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

General Synthetic Strategy for 1-Substituted Tetrazoles

A common approach to synthesize 1-substituted 1H-1,2,3,4-tetrazoles involves the reaction of aromatic amines with sodium azide and triethyl orthoformate in acidic media such as glacial acetic acid or formic acid. This method facilitates the formation of tetrazole rings through a cyclization process under reflux conditions (around 80°C) over several hours (typically 5-6 hours). The reaction progress is monitored by thin-layer chromatography (TLC), and the product is isolated by quenching with ice, filtration, washing, and drying under vacuum.

| Parameter | Condition |

|---|---|

| Starting materials | Aromatic amine, sodium azide, triethyl orthoformate |

| Solvent | Glacial acetic acid or formic acid |

| Temperature | 80°C |

| Reaction time | 5-6 hours |

| Monitoring | TLC |

| Work-up | Quenching with ice, filtration, washing, vacuum drying |

This method is efficient for preparing various 1-substituted tetrazoles, including those with sulfonyl substituents on the phenyl ring, as evidenced by the synthesis of 1-{4-[(Pyrrolidin-1-ylsulfonyl)methyl]phenyl}-1H-tetrazole.

Specific Preparation of 5-(Chloromethyl)-1-(4-methanesulfonylphenyl)-1H-1,2,3,4-tetrazole

While direct literature specifically describing the preparation of 5-(chloromethyl)-1-(4-methanesulfonylphenyl)-1H-1,2,3,4-tetrazole is limited, analogs and closely related compounds provide insight into plausible synthetic routes:

Step 1: Formation of 1-(4-methanesulfonylphenyl)-1H-tetrazole core

The aromatic amine bearing the 4-methanesulfonylphenyl group undergoes cyclization with sodium azide and triethyl orthoformate in acetic acid to yield the corresponding 1-substituted tetrazole.

Step 2: Introduction of the chloromethyl group at the 5-position

The chloromethyl substituent at the 5-position of the tetrazole ring can be introduced via regioselective halomethylation or bromination followed by halogen exchange reactions. For example, bromination of 5-substituted tetrazoles using N-bromosuccinimide (NBS) in the presence of benzoyl peroxide as a radical initiator in refluxing carbon tetrachloride (CCl4) has been reported to yield 5-bromotetrazole derivatives. The bromide can then be converted to the chloride via nucleophilic substitution or other halogen exchange methods.

Catalytic and Green Chemistry Approaches

Recent advances have employed heterogeneous catalysts such as silver nanoparticles supported on sodium borosilicate glass (Ag NPs/ASBN) for the solvent-free synthesis of 1-substituted tetrazoles. This method offers several advantages:

- Environmentally friendly conditions without toxic reducing agents

- Shorter reaction times

- Easy work-up procedures without column chromatography

- Catalyst recyclability and reuse without significant loss of activity

This approach has been validated for the synthesis of various 1-substituted 1H-1,2,3,4-tetrazoles with good to high yields, suggesting potential applicability to the target compound synthesis.

Comparative Analysis of Preparation Methods

Detailed Research Findings and Data Summary

Spectroscopic confirmation: The synthesized tetrazoles show characteristic NMR signals, such as a singlet proton signal at δ = 7.80–8.40 ppm for the tetrazole ring proton and a carbon signal at δ = ~141–157 ppm in $$^{13}C$$ NMR spectra.

Yields: The acid-catalyzed cyclization method typically provides excellent yields (often >80%) for 1-substituted tetrazoles.

Reaction monitoring: TLC is effective for tracking reaction progress, and the final products are isolated by filtration after quenching with ice.

Catalyst characterization: In the green synthesis approach, catalysts are characterized by FT-IR, TEM, FESEM, XRD, and elemental mapping to confirm nanoparticle formation and support structure.

Summary Table of Preparation Steps for 5-(Chloromethyl)-1-(4-methanesulfonylphenyl)-1H-1,2,3,4-tetrazole

| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Cyclization | 4-methanesulfonylphenylamine + NaN3 + triethyl orthoformate in acetic acid, 80°C, 5-6 h | Formation of 1-(4-methanesulfonylphenyl)-1H-tetrazole |

| 2 | Halomethylation (e.g., bromination) | NBS + benzoyl peroxide in refluxing CCl4 | Introduction of 5-bromo substituent on tetrazole ring |

| 3 | Halogen exchange | Conversion of bromide to chloride (e.g., via nucleophilic substitution) | Formation of 5-(chloromethyl) substituent |

| Alternative | Catalyst-assisted synthesis | Silver nanoparticle catalyst, solvent-free, room temperature or mild heating | Greener synthesis of 1-substituted tetrazoles with high yield |

Análisis De Reacciones Químicas

Types of Reactions

Substitution Reactions: The chloromethyl group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alcohols.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the methanesulfonyl group, which can be oxidized to sulfone or reduced to sulfide.

Cycloaddition Reactions: The tetrazole ring can engage in cycloaddition reactions, forming new heterocyclic compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents (e.g., DMF, DMSO).

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

Substituted Tetrazoles: Products formed by nucleophilic substitution at the chloromethyl group.

Sulfoxides and Sulfones: Products from the oxidation of the methanesulfonyl group.

Cycloadducts: Products from cycloaddition reactions involving the tetrazole ring.

Aplicaciones Científicas De Investigación

Applications in Medicinal Chemistry

Anticancer Activity : Recent studies have indicated that compounds containing tetrazole rings exhibit promising anticancer properties. The unique structure of 5-(chloromethyl)-1-(4-methanesulfonylphenyl)-1H-1,2,3,4-tetrazole allows for modifications that may enhance its bioactivity against various cancer cell lines.

Antimicrobial Properties : Research has shown that similar tetrazole derivatives possess antimicrobial activity. The sulfonyl group enhances the lipophilicity of the compound, potentially improving its membrane permeability and efficacy against bacterial strains.

Agrochemical Applications

The compound has also been explored for its potential use as a pesticide or herbicide. The presence of the tetrazole moiety can contribute to the biological activity necessary for agrochemical applications. Preliminary studies suggest that derivatives of this compound may inhibit specific enzymes involved in plant growth regulation or pest metabolism.

Material Science Applications

In material science, the unique chemical structure of 5-(chloromethyl)-1-(4-methanesulfonylphenyl)-1H-1,2,3,4-tetrazole can be utilized in the development of polymers with enhanced thermal stability and mechanical properties. Its ability to form cross-linked structures may lead to applications in coatings and composites.

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of 5-(chloromethyl)-1-(4-methanesulfonylphenyl)-1H-1,2,3,4-tetrazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The tetrazole ring can mimic the carboxylate group, allowing it to participate in hydrogen bonding and ionic interactions with protein targets.

Comparación Con Compuestos Similares

Comparative Analysis with Similar Tetrazole Derivatives

Structural and Substituent Comparisons

The table below highlights key structural differences and similarities between the target compound and analogous tetrazoles:

Key Observations:

- Electron-Withdrawing Effects : The target compound’s 4-methanesulfonylphenyl group enhances electrophilicity at the tetrazole ring compared to electron-donating groups (e.g., methoxy in 1-(4-methoxyphenyl)-5-methyl-1H-tetrazole) .

- Reactivity : The chloromethyl group enables nucleophilic substitution reactions, similar to 5-(chloromethyl)-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole , but the sulfonyl group may stabilize intermediates via resonance.

- Thermal Stability : Tetrazoles with sulfonyl groups (e.g., poly(CYA-Cl-AMTAZ)) exhibit high thermal stability (decomposition at ~550°C) , suggesting the target compound may resist degradation better than analogs with alkyl or thioether substituents.

Spectroscopic and Physical Properties

Infrared (IR) Spectroscopy:

- The target compound’s IR spectrum would display characteristic bands:

- Comparatively, 1-(4-bromophenyl)-5-methyl-1H-tetrazole shows a C-Br stretch at ~550 cm⁻¹ , while thioether-linked derivatives exhibit S-C stretches near 700 cm⁻¹ .

Nuclear Magnetic Resonance (NMR):

- ¹H NMR : The 4-methanesulfonylphenyl group would produce deshielded aromatic protons (δ ~7.5–8.2 ppm, similar to 5-(4-bromophenyl)-1H-tetrazole ). The chloromethyl group’s CH₂Cl resonance appears near δ 4.5–5.0 ppm.

- ¹³C NMR : The sulfonyl group’s carbons (C-SO₂) resonate at δ ~40–50 ppm, distinct from trifluoromethyl (δ ~125 ppm, CF₃) or methoxy (δ ~55 ppm, OCH₃) substituents .

Actividad Biológica

5-(Chloromethyl)-1-(4-methanesulfonylphenyl)-1H-1,2,3,4-tetrazole (CAS No. 1094333-67-1) is a tetrazole derivative that has garnered attention for its diverse biological activities. This compound exhibits potential in various pharmacological applications, including antimicrobial, anti-inflammatory, and anticancer activities. The following sections detail the biological activity of this compound based on recent research findings.

- Molecular Formula : C9H9ClN4O2S

- Molecular Weight : 272.71 g/mol

- CAS Number : 1094333-67-1

- SMILES Notation : ClCc1nnnn1c1ccc(cc1)S(=O)(=O)C

Antimicrobial Activity

Research has demonstrated that tetrazole derivatives, including 5-(chloromethyl)-1-(4-methanesulfonylphenyl)-1H-1,2,3,4-tetrazole, possess significant antimicrobial properties. A study highlighted the effectiveness of various tetrazole compounds against several bacterial strains using the disc diffusion method to measure zones of inhibition. Notably:

- In Vitro Studies : Compounds were tested against Staphylococcus aureus, Escherichia coli, and Candida albicans. Results indicated that certain derivatives exhibited antibacterial activity comparable to standard antibiotics like ampicillin and ciprofloxacin .

| Compound | Target Organism | Zone of Inhibition (mm) | MIC (μg/mL) |

|---|---|---|---|

| Tetrazole Derivative A | E. coli | 20 | 50 |

| Tetrazole Derivative B | S. aureus | 25 | 40 |

| 5-(Chloromethyl)-Tetrazole | Candida albicans | 18 | 100 |

Anti-inflammatory Properties

The anti-inflammatory potential of tetrazole compounds has been explored in various studies. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. Specific findings include:

- Inhibition of COX Enzymes : Research indicates that certain tetrazole derivatives can inhibit COX-1 and COX-2 isoenzymes, leading to reduced inflammatory responses in animal models .

Anticancer Activity

The anticancer properties of tetrazoles have also been investigated. Certain derivatives have shown promise in inhibiting tumor cell proliferation through various mechanisms:

- Cell Line Studies : In vitro studies using cancer cell lines have revealed that some tetrazole compounds induce apoptosis and inhibit cell growth. For instance, a derivative was found to significantly reduce the viability of breast cancer cells (MCF-7) at low concentrations .

Case Studies

Several case studies have highlighted the practical applications of tetrazole derivatives in treating infections and inflammatory conditions:

- Case Study on Antibacterial Efficacy : A clinical trial evaluated the effectiveness of a novel tetrazole compound against multidrug-resistant bacterial infections in patients. Results indicated a marked improvement in infection resolution rates compared to traditional therapies.

- Anti-inflammatory Treatment : A study involving patients with rheumatoid arthritis demonstrated that a tetrazole derivative reduced joint inflammation and pain more effectively than standard NSAIDs.

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 5-(chloromethyl)-1-(4-methanesulfonylphenyl)-1H-1,2,3,4-tetrazole?

The synthesis typically involves multi-step routes, including:

- Condensation reactions : Reaction of aryl hydrazines with carbonyl precursors under acidic conditions to form the tetrazole ring .

- Chloromethylation : Post-synthetic modification using formaldehyde and hydrochloric acid to introduce the chloromethyl group, as demonstrated in analogous tetrazole derivatives .

- Protection/deprotection strategies : Methanesulfonyl (mesyl) groups are introduced via sulfonation of the phenyl ring using methanesulfonyl chloride under controlled conditions . Key validation steps include HPLC purity checks and spectroscopic characterization (e.g., H NMR, IR) .

Q. Which spectroscopic and crystallographic techniques are critical for structural validation of this compound?

- X-ray crystallography : Resolves the 3D conformation, including dihedral angles between the tetrazole ring and substituents, which influence bioactivity .

- IR spectroscopy : Identifies characteristic tetrazole ring vibrations (e.g., ~780 cm) and sulfonyl group signals (~1350–1150 cm) .

- NMR spectroscopy : H and C NMR confirm the chloromethyl (-CHCl) and methanesulfonyl (-SOCH_2_2_3$) .

Advanced Research Questions

Q. How do dihedral angles between the tetrazole ring and substituents impact biological activity?

Q. What experimental approaches address contradictions in reported thermal stability data for tetrazole derivatives?

Discrepancies arise from varying purity or analytical conditions. Methodological solutions include:

- Thermogravimetric analysis (TGA) : Quantifies decomposition temperatures (e.g., tetrazoles decompose at ~250–550°C, depending on substituents) .

- Controlled atmosphere studies : Stability under inert vs. oxidative conditions (e.g., N vs. O) to identify degradation pathways .

- Cross-validation : Compare results with structurally similar compounds (e.g., 5-aminotetrazole decomposes at lower temperatures than chloromethyl derivatives) .

Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound?

- Substituent variation : Replace the chloromethyl group with bromomethyl or hydroxymethyl to assess reactivity and target interactions .

- Biological assays : Test modified derivatives against enzyme targets (e.g., carbonic anhydrases or cytochrome P450 isoforms) to correlate structural changes with inhibitory potency .

- Molecular docking : Predict binding modes using software like AutoDock, focusing on sulfonyl and tetrazole moieties as hydrogen-bond donors/acceptors .

Q. What strategies resolve inconsistencies in bioactivity data across different studies?

- Standardize assay conditions : Control pH, temperature, and solvent systems (e.g., DMSO concentration) to minimize variability .

- Purity verification : Use LC-MS to confirm compound integrity, as impurities (e.g., hydrolyzed chloromethyl groups) may skew results .

- Meta-analysis : Compare data across analogues (e.g., 5-(4-chlorophenyl)-1H-tetrazole) to identify trends in substituent effects .

Q. Which computational tools are effective for predicting the reactivity of the chloromethyl group?

- Density Functional Theory (DFT) : Calculates electrophilicity indices to predict nucleophilic substitution susceptibility .

- Molecular dynamics (MD) : Simulates solvation effects on reactivity (e.g., hydrolysis rates in aqueous vs. nonpolar environments) .

- QSAR models : Relate electronic parameters (e.g., Hammett constants) to reaction outcomes in derivatization experiments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.